molecular formula C22H29ClO2 B8414124 2-Chloro-3-dodecyl-1,4-naphthoquinone CAS No. 64955-12-0

2-Chloro-3-dodecyl-1,4-naphthoquinone

Cat. No. B8414124
CAS RN: 64955-12-0
M. Wt: 360.9 g/mol
InChI Key: ZPVLJVWYGVOTMG-UHFFFAOYSA-N
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Patent
US04507241

Procedure details

First, 0.60 g (4.4 mmoles) of ZnCl2 was dissolved in 20 mL of THF, and 6.30 g (4.39 mmoles, 0.697 mmoles/g) of dodecyl MgBr was added dropwise. After stirring for 15 minutes, this Zn reagent was added dropwise to 1.00 g (4.0 mmoles) of 2-acetoxy-3-chloro-1,4-naphthoquinone in 50 mL of THF. The mixture was stirred overnight and then poured into 100 mL of NH4Cl solution, extracted with 3×100 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed to give 2-dodecyl-3-chloro-1,4-naphthoquinone and 2-dodecyl-3-acetoxy-1,4-naphthoquinone. The dodecylchloro derivative was recrystallized from hot ethanol; 0.217 g (0.603 mmoles, 15%). The dodecylacetoxy derivative was further purified by preparative TLC; 0.079 g (0.21 mmoles, 5%) mp: 49° to 51° C. (lit: 57° to 58° C.). 1H NMR (CDCl3, δ): 8.3 (m, 2H), 7.75 (m, 2H), 2.58 (m, 2H), 2.40 (s, 3H), 1.30 (br s, 20H), 0.9 (m, 3H). IR (CHCl3, cm-1): 2935s, 2860m, 1775s, 1679s, 1670sh, 1640m, 1600 m.
[Compound]
Name
dodecyl MgBr
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].[NH4+].[Cl-].[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>[Cl-].[Cl-].[Zn+2].[Zn]>[CH2:22]([C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[CH2:22]([C:14]1[C:13](=[O:16])[C:12]2[C:7]([C:6](=[O:17])[C:5]=1[O:4][C:1](=[O:3])[CH3:2])=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:1.2,4.5.6|

Inputs

Step One
Name
dodecyl MgBr
Quantity
6.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was flash-chromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1OC(C)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04507241

Procedure details

First, 0.60 g (4.4 mmoles) of ZnCl2 was dissolved in 20 mL of THF, and 6.30 g (4.39 mmoles, 0.697 mmoles/g) of dodecyl MgBr was added dropwise. After stirring for 15 minutes, this Zn reagent was added dropwise to 1.00 g (4.0 mmoles) of 2-acetoxy-3-chloro-1,4-naphthoquinone in 50 mL of THF. The mixture was stirred overnight and then poured into 100 mL of NH4Cl solution, extracted with 3×100 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed to give 2-dodecyl-3-chloro-1,4-naphthoquinone and 2-dodecyl-3-acetoxy-1,4-naphthoquinone. The dodecylchloro derivative was recrystallized from hot ethanol; 0.217 g (0.603 mmoles, 15%). The dodecylacetoxy derivative was further purified by preparative TLC; 0.079 g (0.21 mmoles, 5%) mp: 49° to 51° C. (lit: 57° to 58° C.). 1H NMR (CDCl3, δ): 8.3 (m, 2H), 7.75 (m, 2H), 2.58 (m, 2H), 2.40 (s, 3H), 1.30 (br s, 20H), 0.9 (m, 3H). IR (CHCl3, cm-1): 2935s, 2860m, 1775s, 1679s, 1670sh, 1640m, 1600 m.
[Compound]
Name
dodecyl MgBr
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].[NH4+].[Cl-].[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>[Cl-].[Cl-].[Zn+2].[Zn]>[CH2:22]([C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[CH2:22]([C:14]1[C:13](=[O:16])[C:12]2[C:7]([C:6](=[O:17])[C:5]=1[O:4][C:1](=[O:3])[CH3:2])=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:1.2,4.5.6|

Inputs

Step One
Name
dodecyl MgBr
Quantity
6.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was flash-chromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1OC(C)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.